molecular formula C20H18ClN3O4 B5544306 N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B5544306
M. Wt: 399.8 g/mol
InChI Key: RHRAUSSOEMPCFO-SSDVNMTOSA-N
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Description

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.0985838 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Nonlinear Optical Applications

N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide and its related compounds have been explored for their synthesis and potential applications in nonlinear optical properties. For instance, a study involving the synthesis and characterization of similar hydrazones revealed their promising third-order nonlinear optical properties. These properties were investigated using a single beam z-scan technique with nanosecond laser pulses, indicating the compounds' potential in optical device applications such as optical limiters and optical switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Anticancer Activity

Research into hydrazide derivatives incorporating a quinoline moiety has led to the development of novel scaffolds with significant biological activities. A study identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, and its derivatives, which were evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed micromolar potency in reducing the cell viability of neuroblastoma and breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Bingul et al., 2016).

Chemosensing Applications

Compounds related to this compound have been utilized in the development of chemosensors. For example, a study on a chemosensor based on a similar quinoline derivative demonstrated selective and sensitive detection of metal ions under aqueous conditions. This chemosensor exhibited good selectivity and sensitivity towards Al3+ and Cu2+ ions, highlighting its potential in environmental monitoring and analytical chemistry (Yang et al., 2015).

Optical Sensing and Fluorescence

Quinoline-containing hydrazone derivatives have been explored for their applications in optical sensing and fluorescence. A study synthesized a simple chemosensor that showed high selectivity toward Zn2+ ions in aqueous media, demonstrating its utility in intracellular Zn2+ monitoring. The probe exhibited a large Stokes shift and a low detection limit, making it suitable for biological applications (Wu et al., 2018).

properties

IUPAC Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-15-8-7-13-9-14(20(21)23-16(13)10-15)11-22-24-19(25)12-28-18-6-4-3-5-17(18)27-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAUSSOEMPCFO-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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